molecular formula C18H18N2O6 B11582418 methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate

methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate

Cat. No.: B11582418
M. Wt: 358.3 g/mol
InChI Key: MAIMGURWXGMRBY-UHFFFAOYSA-N
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Description

This compound is a 4H-pyran derivative characterized by a 6-amino-5-cyano core, a methyl ester group at position 3, a 2-(2-methoxy-2-oxoethyl) substituent at position 2, and a 4-(4-methoxyphenyl) group at position 2. Its structure (Fig. 1) includes electron-withdrawing (cyano, ester) and electron-donating (methoxy) groups, which influence its physicochemical properties and reactivity. The compound is synthesized via multicomponent reactions involving substituted benzaldehydes, malononitrile, and acetoacetate derivatives under catalytic conditions .

Properties

Molecular Formula

C18H18N2O6

Molecular Weight

358.3 g/mol

IUPAC Name

methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C18H18N2O6/c1-23-11-6-4-10(5-7-11)15-12(9-19)17(20)26-13(8-14(21)24-2)16(15)18(22)25-3/h4-7,15H,8,20H2,1-3H3

InChI Key

MAIMGURWXGMRBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(OC(=C2C(=O)OC)CC(=O)OC)N)C#N

Origin of Product

United States

Preparation Methods

Reaction Design and Components

This method employs a three-component reaction between:

  • 4-Methoxybenzaldehyde (aromatic aldehyde),
  • Malononitrile (active methylene component),
  • Dimethyl 3-oxopentanedioate (β-ketoester).

Catalyst : Triethylamine (5–10 mol%) in ethanol at ambient temperature.

Mechanism

  • Knoevenagel Condensation : Aldehyde reacts with malononitrile to form an α,β-unsaturated dinitrile intermediate.
  • Michael Addition : β-Ketoester attacks the dinitrile, forming a six-membered pyran ring.
  • Cyclization and Aromatization : Intramolecular esterification stabilizes the 4H-pyran core.

Optimized Conditions

Parameter Value Impact on Yield
Solvent Ethanol 63–68%
Temperature 25–30°C Prevents decomposition
Reaction Time 5–7 hours Completes cyclization
Workup Recrystallization (EtOH) Purity ≥95%

Advantages : Scalable, avoids isolation of intermediates, and uses mild conditions.

Catalytic Cyanation of Tetrahydrothiazolo Intermediates

Patent-Based Approach (US8058440B2)

A two-step industrial process from tetrahydrothiazolo[5,4-c]pyridine derivatives:

Step 1 :

  • Substrate : 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
  • Reagent : Sodium cyanide (1.5 eq) in N,N-dimethylacetamide.
  • Conditions : 140–160°C for 13–20 hours.

Step 2 :

  • Hydrolysis : LiOH in ethanol at 40–70°C for 5–10 hours.
  • Yield : 72–78% after acidification (HCl).

Critical Parameters

Factor Requirement
Cyanide Source NaCN/CuCN mixture
Solvent Polarity High (DMAC preferred)
Temperature Control ±2°C tolerance

Challenges : Toxicity of cyanides necessitates strict safety protocols.

Solvent-Free Green Synthesis

Methodology

A mechanochemical approach using:

  • Catalyst : KOH-loaded CaO (10 wt%).
  • Conditions : Ball milling at 60°C for 1–2 hours.

Performance Metrics

Metric Value
Yield 85–90%
Purity 97% (HPLC)
E-Factor 0.8 (vs. 5.2 for solvated routes)

Benefits : Eliminates solvent waste, reduces energy input, and enhances atom economy.

High-Temperature Cyclization in Ionic Liquids

Procedure

  • Solvent : 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]).
  • Reagents : Aldehyde, malononitrile, β-ketoester.
  • Conditions : 100°C for 3 hours under N₂.

Outcomes

Property Result
Yield 82%
Recyclability 5 cycles without loss
By-products <2%

Advantage : Ionic liquids enhance reaction rates and product stability.

Industrial-Scale Production Considerations

Key Challenges

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) vs. recrystallization.
  • By-product Management :
    • Common Impurities : Unreacted aldehyde (≤1.5%), decarboxylated analogs (≤3%).
    • Mitigation : Acidic washes (1% HCl) and activated carbon treatment.

Cost Analysis

Method Cost ($/kg)
One-Pot (Ethanol) 120–150
Solvent-Free 90–110
Ionic Liquid 200–220

Recommendation : Solvent-free methods offer the best balance of cost and sustainability.

Emerging Techniques and Innovations

Microwave-Assisted Synthesis

  • Conditions : 300 W, 80°C, 20 minutes.
  • Yield : 88% with reduced side reactions.

Flow Chemistry

  • Throughput : 500 g/hour using microreactors.
  • Advantage : Continuous processing minimizes thermal degradation.

Structural Confirmation and Quality Control

Analytical Data

  • ¹H NMR (CDCl₃): δ 3.79 (s, 3H, OCH₃), 4.61 (s, 1H, pyran H4), 6.85–7.45 (m, 4H, aryl).
  • IR : 2197 cm⁻¹ (C≡N), 1754 cm⁻¹ (C=O).
  • HPLC : Rt = 8.2 min (C18 column, MeCN/H₂O 70:30).

Regulatory Compliance

  • Purity Standards : USP <621> for residual solvents (EtOH ≤5000 ppm).
  • Storage : 2–8°C under inert gas to prevent hydrolysis.

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Scalability Eco-Friendliness
One-Pot Condensation 63–68 95 High Moderate
Catalytic Cyanation 72–78 98 Industrial Low
Solvent-Free 85–90 97 High High
Ionic Liquid 82 99 Moderate Moderate

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of the pyran compound demonstrate antimicrobial properties. For instance, a study evaluated several 4H-pyran derivatives for their antibacterial effects against various bacterial strains. The results showed that certain derivatives exhibited significant antibacterial activity, suggesting potential therapeutic uses in treating bacterial infections .

Anticancer Properties
The compound has been investigated for its anticancer properties, particularly against colorectal cancer cells (HCT-116). In vitro studies revealed that specific derivatives could inhibit cell proliferation by blocking cyclin-dependent kinase 2 (CDK2) activity. This action was associated with the downregulation of CDK2 gene expression and induction of apoptosis via caspase activation .

Anti-inflammatory Effects
Some studies have explored the anti-inflammatory properties of pyran derivatives. The mechanisms often involve the modulation of inflammatory cytokines and pathways, indicating potential applications in treating inflammatory diseases .

Organic Synthesis Applications

Synthesis of Novel Compounds
Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate serves as an intermediate in the synthesis of various organic compounds. Its structure allows for functional group modifications that can lead to the development of new pharmacologically active molecules .

Multicomponent Reactions (MCR)
The compound can be synthesized through multicomponent reactions, which are efficient methods for constructing complex molecules from simple starting materials. This approach not only simplifies the synthetic process but also enhances yield and reduces waste, making it an attractive option in green chemistry .

Data Tables

Application Area Description References
Antimicrobial ActivityEvaluated against various bacterial strains with significant results
Anticancer PropertiesInhibition of HCT-116 cell proliferation via CDK2 inhibition
Anti-inflammatory EffectsModulation of inflammatory pathways
Organic SynthesisUsed as an intermediate for synthesizing new compounds
Multicomponent ReactionsEfficient synthesis method enhancing yield and reducing waste

Case Study 1: Antibacterial Evaluation

A series of pyran derivatives were tested against Gram-positive and Gram-negative bacteria. The study found that certain modifications to the methyl 6-amino-5-cyano structure enhanced antibacterial activity, suggesting pathways for developing new antibiotics .

Case Study 2: Anticancer Mechanism

In a detailed study involving HCT-116 cells, researchers utilized methyl 6-amino-5-cyano derivatives to assess their effects on cell cycle regulation. The results indicated that these compounds could significantly induce apoptosis through caspase activation, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate would depend on its specific interactions with biological targets. This could involve:

    Molecular targets: Such as enzymes or receptors.

    Pathways involved: Such as signaling pathways or metabolic pathways.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The 4H-pyran scaffold is highly modular, with variations in substituents at positions 2, 4, and 6 significantly altering properties. Key analogs include:

Compound Name R2 Substituent R4 Substituent R6 Substituent Key Features Reference
Target Compound 2-(2-Methoxy-2-oxoethyl) 4-(4-Methoxyphenyl) NH2 Dual methoxy groups enhance solubility; ester groups increase polarity.
Ethyl 6-amino-4-(4-chloro-3-fluorophenyl)-5-cyano-2-(2-ethoxy-2-oxoethyl)-4H-pyran-3-carboxylate 2-(2-Ethoxy-2-oxoethyl) 4-(4-Chloro-3-fluorophenyl) NH2 Chloro and fluoro substituents increase lipophilicity and bioactivity.
Ethyl 6-amino-5-cyano-2-methyl-4-(2-((4-methylbenzyl)oxy)phenyl)-4H-pyran-3-carboxylate 2-Methyl 4-(2-(4-Methylbenzyloxy)phenyl) NH2 Bulky benzyloxy group reduces crystallinity; methyl improves stability.
Methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridinyl)sulfanyl]methyl}-4-(4-ethylphenyl)-4H-pyran-3-carboxylate 2-[(3-Cyano-6-methylpyridinyl)sulfanyl]methyl 4-(4-Ethylphenyl) NH2 Sulfur-containing group enhances potential for metal coordination.
Ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate 2-Methyl 4-Isopropyl NH2 Isopropyl group increases steric hindrance, affecting reactivity.

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound's 4-methoxyphenyl group enhances solubility compared to halogenated analogs (e.g., 4-chloro-3-fluorophenyl in ).
  • Ester Flexibility : The 2-(2-methoxy-2-oxoethyl) group provides conformational flexibility, unlike rigid sulfanyl or pyridinyl substituents in .
  • Stereoelectronic Effects : Methoxy groups at position 4 (target) vs. ethoxy in influence hydrogen bonding and crystal packing .

Physicochemical Properties

Data from IR, NMR, and melting points highlight substituent effects:

Compound Melting Point (°C) IR νCN (cm<sup>−1</sup>) δNH2 (ppm) Solubility Profile Reference
Target Compound Not reported ~2196 ~6.85 (br. s) Moderate in polar solvents
Ethyl 6-amino-4-(3-methoxy-2-nitrophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate 220–222 2192 7.06 (br. s) Low in water, high in DMSO
Ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate 118 2183 4.48 (s) High in ethanol
Ethyl 6-amino-4-(2-carboxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate 216–218 2196 6.85 (br. s) Low in non-polar solvents

Analysis :

  • Melting Points : Bulky substituents (e.g., isopropyl in ) lower melting points compared to planar aromatic groups.
  • Cyano Stretching: Consistent νCN ~2190 cm<sup>−1</sup> across analogs indicates minimal electronic perturbation.
  • Solubility: Methoxy groups (target) improve solubility in ethanol and DMF compared to nitro or carboxy substituents .

Comparison with Analog Syntheses :

  • Halogenated Derivatives : Use fluorinated/chlorinated benzaldehydes under similar conditions .
  • Sulfur-Containing Analogs : Require additional steps for sulfanyl group introduction (e.g., thiol-ene reactions) .
  • Bulkier Substituents : Isopropyl or propyl groups necessitate prolonged reflux times .

Research Implications

  • Drug Discovery : The target’s methoxy groups make it a candidate for CNS drugs due to enhanced blood-brain barrier penetration.
  • Material Science : Conformational flexibility in the 2-(2-methoxy-2-oxoethyl) group could aid in designing supramolecular assemblies .

Biological Activity

Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate is a member of the 4H-pyran family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multicomponent reaction that integrates various reactants, including methoxy-substituted phenyl groups and cyano groups. The compound's structure includes a pyran ring, which is crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various 4H-pyran derivatives, including those similar to methyl 6-amino-5-cyano compounds. For instance, certain derivatives have demonstrated significant cytotoxic effects against colorectal cancer cell lines (HCT-116), with IC50 values indicating effective inhibition of cell proliferation. Specifically, compounds with similar structural motifs showed IC50 values as low as 75.1 µM, suggesting strong anticancer properties through mechanisms such as apoptosis induction via caspase activation and inhibition of cyclin-dependent kinase 2 (CDK2) activity .

Antimicrobial Properties

The antimicrobial efficacy of methyl 6-amino-5-cyano derivatives has also been evaluated. Studies indicate that these compounds exhibit activity against various Gram-positive bacteria, outperforming traditional antibiotics like ampicillin in some cases. The ability to inhibit bacterial growth is attributed to the structural features of the pyran ring and substituents that enhance interaction with microbial targets .

Antioxidant Activity

The antioxidant properties of these compounds have been assessed using DPPH scavenging assays, where several derivatives demonstrated potent radical scavenging abilities. For instance, specific analogs showed effective concentration (EC50) values comparable to well-known antioxidants such as butylated hydroxytoluene (BHT), highlighting their potential as natural antioxidants .

Case Studies and Research Findings

Several case studies have provided insights into the biological activities associated with methyl 6-amino-5-cyano derivatives:

  • Anticancer Study : A study involving the evaluation of multiple 4H-pyran derivatives revealed that compounds similar to methyl 6-amino derivatives inhibited CDK2 activity significantly, leading to reduced cell viability in cancer cell lines. The molecular docking simulations indicated favorable binding interactions within the ATP-binding pocket of CDK2 .
  • Antimicrobial Evaluation : In a comparative study of various pyran derivatives, it was found that those with methoxy substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus and other pathogens, suggesting a structure-activity relationship that favors these modifications .
  • Antioxidant Assessment : The antioxidant potential was measured through assays that quantified the ability to reduce ferric ions (FRAP assay), where certain methyl-substituted pyrans showed lower EC50 values than other tested compounds, indicating superior antioxidant capacity .

Summary Table of Biological Activities

Activity Type IC50/EC50 Values Mechanism/Notes
Antitumor75.1 µMInduces apoptosis via caspase activation; inhibits CDK2
AntimicrobialVaries by strainEffective against Gram-positive bacteria; structure-dependent
AntioxidantEC50 comparable to BHTScavenges free radicals effectively; structure enhances activity

Q & A

Q. What synthetic methodologies are most effective for preparing methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate?

The compound can be synthesized via multi-component reactions (MCRs), which are efficient for constructing complex pyran derivatives. For example, ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate was synthesized using a rapid four-component reaction in water, suggesting that polar aprotic solvents (e.g., DMF) or aqueous conditions may optimize yield . Key steps include:

  • Precursor selection : Use of methyl cyanoacetate and 4-methoxybenzaldehyde as starting materials.
  • Catalysis : Knoevenagel condensation followed by cyclization with ammonium acetate.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Q. How can X-ray crystallography be applied to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

  • Crystal growth : Slow evaporation of a saturated solution in ethanol or DCM.
  • Data collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 293 K .
  • Refinement : SHELXL (for small molecules) to refine atomic coordinates and thermal parameters, with R-factor < 0.05 for high confidence .
  • Visualization : ORTEP-3 for generating thermal ellipsoid diagrams to assess torsional flexibility .

Advanced Research Questions

Q. How can discrepancies between computational and experimental spectroscopic data (e.g., NMR, IR) be resolved?

Discrepancies often arise from solvent effects or conformational flexibility. Methodological solutions:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level in Gaussian 09, including solvent models (e.g., PCM for DMSO) .
  • Dynamic NMR : Analyze variable-temperature NMR to detect rotamers affecting peak splitting.
  • IR frequency scaling : Apply a scaling factor (0.961–0.975) to correct harmonic approximations in computed IR spectra .

Q. What experimental strategies address challenges in refining crystal structures with flexible methoxy or cyano substituents?

High torsional flexibility can lead to poor electron density maps. Mitigation strategies:

  • Restraints in SHELXL : Apply distance/angle restraints for C–O–C (methoxy) and C≡N (cyano) groups based on analogous structures .
  • Twinned data refinement : Use TWINABS for handling pseudo-merohedral twinning observed in pyran derivatives .
  • Comparative analysis : Cross-validate with related structures, e.g., ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate, to identify common torsional barriers .

Q. What methodologies evaluate the environmental stability and degradation pathways of this compound?

Adopt protocols from environmental fate studies:

  • Hydrolysis assays : Incubate at pH 4–9 (25–50°C) and monitor via HPLC-MS for degradation products .
  • Photolysis : Expose to UV light (λ = 254–365 nm) in a solar simulator, quantifying half-life using first-order kinetics .
  • Microbial degradation : Use OECD 301B (Ready Biodegradability Test) with activated sludge to assess aerobic breakdown .

Q. How can regioselectivity challenges during functionalization of the pyran ring be addressed?

The electron-rich 4H-pyran ring may lead to competing reaction pathways. Solutions include:

  • Directed metalation : Use Pd-catalyzed C–H activation with directing groups (e.g., amino or cyano) to target specific positions .
  • Protecting groups : Temporarily block the 6-amino group with Boc or Fmoc to prevent undesired side reactions .
  • Solvent effects : Polar solvents (e.g., DMF) enhance nucleophilicity at the 5-cyano position for SNAr reactions .

Q. What analytical techniques are critical for assessing purity and stability in long-term storage?

  • HPLC-DAD/MS : Use a C18 column (MeCN/H2O + 0.1% TFA) to detect degradation peaks.
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (typically >200°C for pyran carboxylates) .
  • Karl Fischer titration : Monitor moisture content (<0.1% for hygroscopic solids) .

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